molecular formula C19H20FN3 B12586903 N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine CAS No. 627527-45-1

N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine

Cat. No.: B12586903
CAS No.: 627527-45-1
M. Wt: 309.4 g/mol
InChI Key: ZZHBWYIGQIFTMW-UHFFFAOYSA-N
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Description

N¹-[2-(4-Fluorophenyl)ethyl]-N²-(quinolin-5-yl)ethane-1,2-diamine is a synthetic organic compound featuring an ethane-1,2-diamine backbone substituted with a 4-fluorophenethyl group at the N¹ position and a quinolin-5-yl moiety at the N² position. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the quinoline group contributes to π-π stacking interactions, making it a candidate for targeting biological macromolecules such as enzymes or nucleic acids .

Properties

CAS No.

627527-45-1

Molecular Formula

C19H20FN3

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-quinolin-5-ylethane-1,2-diamine

InChI

InChI=1S/C19H20FN3/c20-16-8-6-15(7-9-16)10-12-21-13-14-23-19-5-1-4-18-17(19)3-2-11-22-18/h1-9,11,21,23H,10,12-14H2

InChI Key

ZZHBWYIGQIFTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NCCNCCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the fluorophenyl group through a series of substitution reactions. The final step involves the coupling of the quinoline and fluorophenyl intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the fluorophenyl group, leading to different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring and fluorophenyl group enable the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations in Ethane-1,2-diamine Derivatives

The ethane-1,2-diamine scaffold is versatile, with modifications at N¹ and N² positions dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives
Compound Name N¹ Substituent N² Substituent Key Features/Applications References
Target Compound 2-(4-Fluorophenyl)ethyl Quinolin-5-yl Enhanced lipophilicity; potential bioactivity
N¹-(4-Fluorophenyl)ethane-1,2-diamine 4-Fluorophenyl H Simpler analog; corrosion studies
N¹-(Isoquinolin-4-yl)-N²,N²-dimethylethane-1,2-diamine Isoquinolin-4-yl N,N-dimethyl Antimicrobial screening candidate
(±)-N¹-{cis-4'-[(6"-aminopyridin-2"-yl)methyl]pyrrolidin-3'-yl}ethane-1,2-diamine Pyrrolidinyl-pyridinyl hybrid H Nitric oxide synthase (NOS) inhibitor
N¹-(2-Aminoethyl)-N²-(benzo[d][1,3]dioxol-5-ylmethyl)ethane-1,2-diamine 2-Aminoethyl Benzo[d][1,3]dioxol-5-ylmethyl G-quadruplex DNA binding
N¹,N¹-Dimethyl-N²-(4-nitrophenyl)ethane-1,2-diamine N,N-dimethyl 4-Nitrophenyl High-yield synthesis; spectroscopic data

Pharmacological and Functional Insights

  • Target Compound vs. NOS Inhibitors: The compound (±)-N¹-{cis-4'-[(6"-aminopyridin-2"-yl)methyl]pyrrolidin-3'-yl}ethane-1,2-diamine (Table 1) inhibits nitric oxide synthase by adopting a compact conformation that optimizes interactions with Glu592 and Asp597 in nNOS . In contrast, the target compound’s quinoline group may favor interactions with hydrophobic enzyme pockets or nucleic acids, though experimental validation is needed.
  • Antimicrobial Potential: N¹-(Isoquinolin-4-yl)-N²,N²-dimethylethane-1,2-diamine (Table 1) demonstrates moderate antimicrobial activity, suggesting that quinoline/isoquinoline derivatives warrant further exploration .
  • DNA Binding: Compounds like N¹-(2-Aminoethyl)-N²-(benzo[d][1,3]dioxol-5-ylmethyl)ethane-1,2-diamine exhibit affinity for G-quadruplex DNA, implying that the target compound’s quinoline group could similarly stabilize non-canonical DNA structures .

Corrosion Inhibition Properties

The target compound’s aromatic substituents may reduce this activity compared to polyamine derivatives.

Biological Activity

N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C19H20FN3
  • Molecular Weight : 309.381 g/mol
  • CAS Number : 627527-45-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenethylamine with quinoline derivatives under controlled conditions. The resulting compound exhibits structural features that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown efficacy against various bacterial strains through mechanisms that may involve inhibition of quorum sensing (QS), a communication process critical for bacterial virulence.

Case Study: Inhibition of Quorum Sensing
In a study evaluating several compounds for their anti-QS activity against Chromobacterium violaceum, this compound demonstrated significant inhibition of violacein production at concentrations up to 400 µM. The results indicated a reduction in QS activity by more than 85%, with minimal effects on bacterial viability at lower concentrations .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were assessed in various cancer cell lines. The compound exhibited selective toxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, in human breast cancer cells, the IC50 was measured at approximately 50 µM, suggesting a promising therapeutic index .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Disruption of Biofilm Formation : It has been shown to reduce biofilm formation in Pseudomonas aeruginosa, enhancing its potential as an anti-infective agent .

Data Tables

Activity Concentration (µM) Effect
Inhibition of Violacein400>85% reduction
Cytotoxicity (Breast Cancer)50IC50 value
Biofilm Inhibition (P. aeruginosa)100Significant reduction

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